molecular formula C10H9BrN4 B13226582 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine

Cat. No.: B13226582
M. Wt: 265.11 g/mol
InChI Key: GCBBGKLVVIPLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is a bromopyridine-pyrimidine hybrid compound of significant interest in medicinal chemistry and drug discovery research. This structural motif, featuring a pyrimidine core linked to a brominated pyridine ring, is frequently explored in the design of small molecule inhibitors for various therapeutic targets . The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds based on the pyrimidine scaffold, such as this one, are recognized as privileged structures in pharmacology due to their presence in a wide range of bioactive molecules . The pyrimidine ring is a fundamental component in nucleic acids and numerous natural products, making derivatives like this highly relevant for probing biological systems . Similar disubstituted pyrimidine analogs have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an important therapeutic target for neurodegenerative disorders . These inhibitors often function by binding to the enzyme's active site, sometimes through heme-coordination, to arrest substrate turnover . Furthermore, 2-aminopyrimidine derivatives have demonstrated substantial potential as kinase inhibitors in oncology research, highlighting the broad utility of this chemical class in developing treatments for cancer and other diseases . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C10H9BrN4/c1-12-9-2-3-14-10(15-9)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,14,15)

InChI Key

GCBBGKLVVIPLTN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Detailed Reaction Pathways

Method Starting Materials Key Reactions Reagents & Conditions Major Products References
Method A Substituted pyridin-2-amine and pyridine-2-carbaldehyde Condensation, cyclization Methanol, 70°C, TosOH catalyst Pyrimidine core with pyridine substituent
Method B 2-(Pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine Acid-mediated deprotection HCl/dioxane, room temperature N-Methylation product
Method C 1-(2-Pyridyl)ethanone and substituted pyridin-2-amine Iodination, coupling Iodine, NaOH, 110°C Brominated pyridine derivative
Method D 2-(5-Bromopyridin-3-YL) precursor Cross-coupling Pd catalyst, base, solvent Target compound

Synthesis of the Bromopyridine Intermediate

The key precursor, 5-bromopyridine-3-amine , can be synthesized via electrophilic bromination of pyridine derivatives or through nucleophilic substitution reactions. A typical route involves:

  • Electrophilic Bromination : Using N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile) under controlled temperature to selectively brominate pyridine at the 5-position.
  • Amine Functionalization : Conversion of the bromopyridine to the amino derivative via nucleophilic substitution with ammonia or amines.

Suzuki-Miyaura Cross-Coupling for Final Assembly

The core step involves coupling the bromopyridine with a pyrimidine derivative bearing a boronic acid or ester group:

Bromopyridine + Pyrimidine boronic acid/ester → (Pd catalyst, base, solvent) → 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine

Reaction Conditions:

  • Catalyst : Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base : Potassium carbonate or sodium hydroxide
  • Solvent : Ethanol, toluene, or dimethylformamide (DMF)
  • Temperature : Typically between 80°C and 110°C

Research Findings : Studies have shown that optimizing catalyst loading and solvent polarity significantly improves yield and purity, with yields often exceeding 80% under ideal conditions.

Notes on Alternative and Industrial Methods

While laboratory synthesis primarily employs Suzuki coupling, industrial-scale production may utilize continuous flow reactors to enhance efficiency and safety. The process involves:

  • Scaling up the bromination step with controlled exothermic conditions.
  • Using supported palladium catalysts for easier separation.
  • Implementing solvent recycling to reduce costs and environmental impact.

Reaction Data and Optimization

Parameter Typical Range Effect on Yield/Selectivity
Catalyst loading 1-5 mol% Higher loadings increase reaction rate but may cause impurities
Temperature 80-110°C Elevated temperatures favor coupling but risk side reactions
Reaction time 4-12 hours Longer times improve conversion but may lead to degradation

Summary of Key Research Findings

  • The Suzuki-Miyaura coupling remains the most efficient method for synthesizing 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine .
  • Reaction optimization involves catalyst choice, solvent, base, and temperature control.
  • Electrophilic bromination of pyridine derivatives is a reliable route for preparing the bromopyridine intermediate.
  • Scale-up strategies focus on continuous flow chemistry and supported catalysts to improve safety and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to a cascade of signaling events within the cell. This binding can either activate or inhibit the target, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine or pyridine rings, influencing molecular weight, polarity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine C₁₀H₉BrN₅ 295.12 (calc.) 5-Bromo-pyridin-3-yl, N-methylamine Not explicitly reported
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 5-Bromo, 2-chloro, N-cyclopentyl
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine C₁₆H₁₅N₅ 277.33 3-Pyridyl, N-methylphenylamine Antibacterial, antifungal
2-(4-(5-Bromopyridin-3-yl)-1,4-diazepan-1-yl)quinazolin-4-amine C₂₀H₁₉BrN₆ 423.32 5-Bromo-pyridin-3-yl, diazepane-quinazoline Kinase inhibition (inferred)
(5-Bromo-4-methyl-3-nitro-pyridin-2-yl)-methyl-amine C₇H₈BrN₃O₂ 246.06 5-Bromo, 4-methyl, 3-nitro, methylamine Intermediate in synthesis

Notes:

  • Steric Bulk: The N-cyclopentyl group in the analog increases lipophilicity (logP ~2.8) compared to the N-methyl group in the target compound, which may affect membrane permeability .
  • Biological Activity: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine exhibits antibacterial and antifungal properties, likely due to the 3-pyridyl group’s hydrogen-bonding capacity .

Crystallographic and Conformational Insights

  • Crystal Packing: Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing planar conformations . The bulkier bromine substituent in the target compound may disrupt such interactions, altering solubility.
  • Dihedral Angles: Substituted pyridines (e.g., 5-bromo vs. 3-nitro in ) influence ring coplanarity. For example, a 12.8° dihedral angle between pyrimidine and phenyl rings in fluorophenyl analogs suggests moderate conjugation .

Biological Activity

2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a bromopyridine moiety and a pyrimidine ring, enhances its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a bromopyridine and a methylamine group. The synthesis typically employs the Suzuki-Miyaura cross-coupling reaction , which is favored for its mild conditions and compatibility with various functional groups. This method involves coupling a bromopyridine derivative with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and base, yielding the target compound efficiently.

The biological activity of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate cellular signaling pathways, which is crucial for its efficacy in therapeutic applications. Research indicates that derivatives of this compound may exhibit antibacterial , antifungal , and antitumor properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of various derivatives related to this compound. For instance, derivatives were tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). The introduction of hydrophobic groups into the structure was found to enhance antimicrobial potency significantly .

CompoundActivity against E. coliActivity against S. aureusActivity against C. albicans
3eModerateModerateModerate
3lHighHighModerate
3mModerateLowModerate

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. For example, studies show that it may inhibit specific kinases involved in cancer progression, similar to known inhibitors like imatinib, which targets Bcr-Abl kinase . The structure-activity relationship (SAR) indicates that modifications at certain positions can lead to enhanced potency against cancer cell lines.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of 2-(5-Bromopyridin-3-YL)-N-methylpyrimidin-4-amine exhibited significant inhibition against E. coli, with some compounds showing MIC values in the low micromolar range.
  • Antifungal Properties : Another investigation focused on the antifungal activity against C. albicans, revealing that specific modifications improved efficacy, suggesting a promising avenue for developing antifungal agents.
  • Kinase Inhibition : Research highlighted the compound's ability to inhibit kinases such as GSK3 and rho-associated protein kinase, indicating its potential role in treating diseases linked to these targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.